molecular formula C9H12O2 B7722626 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 32190-82-2

2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B7722626
CAS No.: 32190-82-2
M. Wt: 152.19 g/mol
InChI Key: JIHFJSOMLKXSSQ-QXUHLLMWSA-N
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Description

2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a bicyclic compound with the molecular formula C9H12O2. It is characterized by a bicyclo[2.2.1]heptane structure with a carboxylic acid functional group and a methyl group attached to the bicyclic ring system. This compound is known for its unique structural features and reactivity, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a dienophile. One common synthetic route involves the reaction of cyclopentadiene with methyl acrylate, followed by hydrolysis to yield the desired carboxylic acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in the presence of a solvent such as toluene or xylene, and the product is purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The bicyclic structure and functional groups contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to the presence of the methyl group, which influences its reactivity and interactions with other molecules. This structural feature can enhance its utility in various chemical reactions and applications .

Properties

CAS No.

32190-82-2

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

(2R)-2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C9H12O2/c1-9(8(10)11)5-6-2-3-7(9)4-6/h2-3,6-7H,4-5H2,1H3,(H,10,11)/t6?,7?,9-/m1/s1

InChI Key

JIHFJSOMLKXSSQ-QXUHLLMWSA-N

Isomeric SMILES

C[C@]1(CC2CC1C=C2)C(=O)O

SMILES

CC1(CC2CC1C=C2)C(=O)O

Canonical SMILES

CC1(CC2CC1C=C2)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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